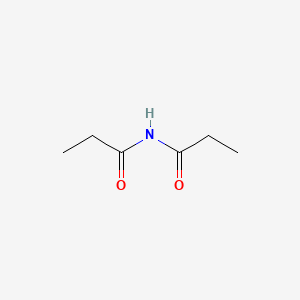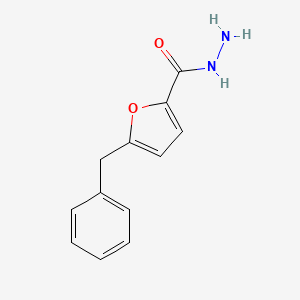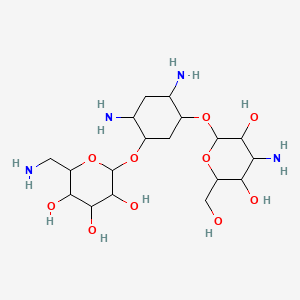
5-Deoxykanamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxykanamycin is a modified form of the aminocyclitol antibiotic kanamycin B. This compound is characterized by the removal of a hydroxyl group at the C-5 position of the aminocyclitol moiety. The modification aims to enhance its antibacterial properties and reduce resistance mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxykanamycin involves the selective removal of the hydroxyl group at the C-5 position of kanamycin B. This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .
Protection of Amino Groups: The amino groups of kanamycin B are protected using di-tert-butyldicarbonate (Boc) in the presence of triethylamine (Et3N) and dimethyl sulfoxide (DMSO).
Selective Deoxygenation: The protected kanamycin B undergoes deoxygenation at the C-5 position using a suitable reducing agent such as borane or catalytic hydrogenation.
Deprotection: The Boc-protective groups are removed by treatment with trifluoroacetic acid (TFA), yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
5-Deoxykanamycin undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the aminocyclitol moiety, potentially altering its antibacterial properties.
Reduction: Reduction reactions, such as catalytic hydrogenation, are used in the synthesis of this compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s activity against resistant bacterial strains.
Common Reagents and Conditions
Reducing Agents: Borane, catalytic hydrogenation.
Oxidizing Agents: Various oxidizing agents can be used to modify the aminocyclitol moiety.
Protective Groups: Di-tert-butyldicarbonate (Boc), trifluoroacetic acid (TFA).
Major Products Formed
The major product formed from these reactions is this compound, which exhibits enhanced antibacterial properties compared to its parent compound, kanamycin B .
Aplicaciones Científicas De Investigación
5-Deoxykanamycin has several scientific research applications, including:
Mecanismo De Acción
5-Deoxykanamycin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. The compound specifically binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 .
Comparación Con Compuestos Similares
Similar Compounds
Kanamycin B: The parent compound from which 5-Deoxykanamycin is derived.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness
This compound is unique due to its selective deoxygenation at the C-5 position, which enhances its antibacterial properties and reduces resistance mechanisms compared to other aminoglycosides .
Propiedades
Número CAS |
62819-32-3 |
|---|---|
Fórmula molecular |
C18H36N4O10 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
2-(aminomethyl)-6-[2,4-diamino-5-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-13(25)15(27)16(28)18(31-9)30-8-2-7(5(20)1-6(8)21)29-17-14(26)11(22)12(24)10(4-23)32-17/h5-18,23-28H,1-4,19-22H2 |
Clave InChI |
UNUQXLJLWDXYIS-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC(C1N)OC2C(C(C(C(O2)CN)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


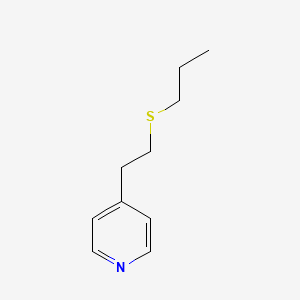
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
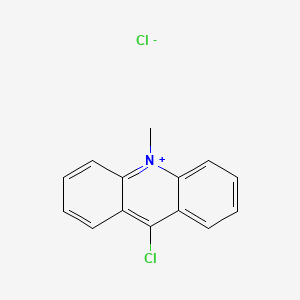
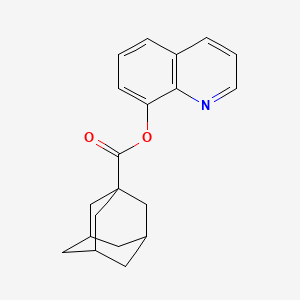
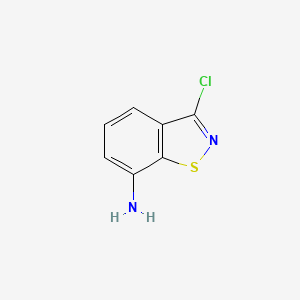
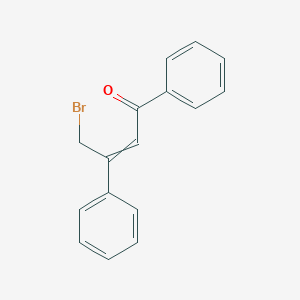
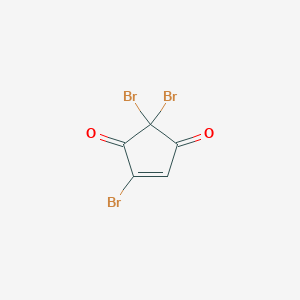
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
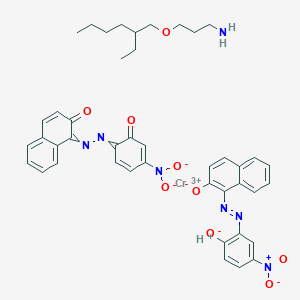
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
